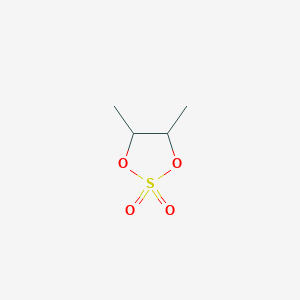
2-(Diethylamino)-N-Mesitylacetamid-Hydrochlorid
Übersicht
Beschreibung
Acetanilide derivative used as a local anesthetic.
Wissenschaftliche Forschungsanwendungen
Lokalanästhetikum
Trimecain HCl wird häufig als Lokalanästhetikum verwendet. Es verringert die Permeabilität der Zellmembran, bewirkt eine Depolarisation und verkürzt das Aktionspotenzial . Die Anästhesie-Wirkung setzt innerhalb von 15 Minuten ein und hält 60–90 Minuten an . Es wird in Konzentrationen von 0,4 % bis 4 % verwendet, und in einigen Fällen (z. B. in der Stomatologie) wird es in Mischungen mit Adrenalin verwendet .
Kardiales Antiarrhythmikum
Eine weitere wichtige Anwendung von Trimecain HCl ist die Prophylaxe und Therapie von ventrikulären Arrhythmien während eines Myokardinfarkts und in der Herzchirurgie . Es wird auch zur Prophylaxe von sympathischen Reaktionen während der Trachealintubation verwendet .
Stimulation der B-Lymphopoese
Neuere Forschungen haben gezeigt, dass Trimecain HCl die B-Lymphopoese stimulieren kann. Dies ist besonders nützlich bei der Behandlung des hämatopoetischen Depressionsstatus, der das Todesrisiko bei Menschen mit onkologischen, infektiösen und hormonellen Erkrankungen erhöht .
Synthese organischer Verbindungen
2-(Diethylamino)ethylchlorid-Hydrochlorid, eine mit Trimecain HCl verwandte Verbindung, wird bei der Synthese verschiedener organischer Verbindungen verwendet .
Forschungseinsatz
Trimecain HCl wird in Forschungseinrichtungen verwendet, insbesondere bei der Untersuchung neuer Verbindungen, der Bestimmung chemischer Zusammensetzungen und der Herstellung von Einkristallen .
Behandlung von Überempfindlichkeit
Trimecain HCl ist kontraindiziert bei Überempfindlichkeit gegen Amid
Wirkmechanismus
Target of Action
Trimecaine HCl, chemically known as 2-(Diethylamino)-N-mesitylacetamide hydrochloride, is a local anesthetic . The primary targets of Trimecaine HCl are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Trimecaine HCl acts by blocking the sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses . This blockage prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the anesthetic is applied .
Biochemical Pathways
By blocking sodium channels, Trimecaine HCl disrupts the normal flow of sodium ions, which is crucial for the generation and propagation of action potentials .
Pharmacokinetics
The pharmacokinetics of Trimecaine HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is metabolized in the liver, with approximately 90% of an administered dose being metabolized into various metabolites . The remainder of the drug (around 10%) is excreted unchanged in the urine .
Result of Action
The primary result of Trimecaine HCl’s action is local anesthesia, which is a temporary loss of sensation in a particular area of the body . This is achieved through the blockage of sodium channels, which prevents the transmission of pain signals from the peripheral nervous system to the brain .
Action Environment
The action, efficacy, and stability of Trimecaine HCl can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and action .
Biochemische Analyse
Biochemical Properties
Trimecaine HCl, like other local anesthetics belonging to the amide group, decreases the cell membrane permeability, causes depolarization, and shortens the action potential
Cellular Effects
The effects of Trimecaine HCl on various types of cells and cellular processes are primarily related to its role as a local anesthetic and cardial antiarrhythmic . It influences cell function by decreasing cell membrane permeability and causing depolarization
Molecular Mechanism
The molecular mechanism of Trimecaine HCl involves decreasing the cell membrane permeability, causing depolarization, and shortening the action potential . This results in its anesthetic effect, which starts within 15 minutes and remains for 60–90 minutes
Dosage Effects in Animal Models
Trimecaine HCl has been shown to be capable of eliminating the flutter of atria in dogs simulated by an electric stimulation of the myocardium and atrial fibrillation in cats induced with aconitin
Eigenschaften
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGJYYOMPUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045702 | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-14-1 | |
| Record name | Mesocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)



![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)


